molecular formula C14H20N2O2 B12955343 tert-Butyl 2-(aminomethyl)indoline-1-carboxylate

tert-Butyl 2-(aminomethyl)indoline-1-carboxylate

Cat. No.: B12955343
M. Wt: 248.32 g/mol
InChI Key: JIVYLPLTJIOQQC-UHFFFAOYSA-N
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Description

tert-Butyl 2-(aminomethyl)indoline-1-carboxylate is a protected indoline derivative of significant value in medicinal chemistry and drug discovery research. This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the exploration of novel pharmacologically active agents. The indoline scaffold is a privileged structure found in compounds with a wide range of biological activities. The Boc (tert-butoxycarbonyl) protecting group on the indoline nitrogen allows for selective functionalization at the aminomethyl side chain, providing crucial synthetic flexibility. Subsequent deprotection enables further elaboration of the core structure to generate diverse chemical libraries for biological screening. In particular, structurally related aminomethyl-indoline and indole derivatives have demonstrated potent activity as inhibitors of specific protein kinases , which are important targets in oncology and other therapeutic areas . For instance, such scaffolds have been integral in the development of potent and selective Haspin kinase inhibitors, which show promise as antitumor agents and can synergize with established chemotherapeutics like paclitaxel . Researchers can utilize this high-purity intermediate to accelerate projects in hit-to-lead optimization and for probing novel biological mechanisms. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

tert-butyl 2-(aminomethyl)-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-11(9-15)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9,15H2,1-3H3

InChI Key

JIVYLPLTJIOQQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)CN

Origin of Product

United States

Preparation Methods

Boc Protection of Indoline Nitrogen

  • Reagents: Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine or sodium bicarbonate)
  • Solvents: Anhydrous tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile
  • Conditions: Room temperature to mild heating (20–40 °C), under inert atmosphere to avoid moisture
  • Mechanism: The Boc2O reacts with the indoline nitrogen, forming a carbamate linkage and protecting the nitrogen.

Introduction of Aminomethyl Group at 2-Position

Several methods are reported for installing the aminomethyl substituent:

  • Reductive Amination: Reaction of 2-formylindoline or 2-ketoindoline derivatives with ammonia or primary amines, followed by reduction (e.g., NaBH4 or catalytic hydrogenation).
  • Nucleophilic Substitution: Using halomethyl derivatives (e.g., chloromethyl or bromomethyl indoline intermediates) reacted with ammonia or amines.
  • Palladium-Catalyzed Coupling: Cross-coupling of halogenated indoline derivatives with aminomethyl sources under Pd catalysis.

Representative Preparation Procedure

A typical synthetic sequence may proceed as follows:

Step Reagents & Conditions Outcome
1. Boc Protection Indoline + Boc2O + triethylamine in anhydrous DCM, room temp, 2–4 h tert-Butyl indoline-1-carboxylate
2. Halomethylation tert-Butyl indoline-1-carboxylate + formaldehyde + HCl or NBS (N-bromosuccinimide) in suitable solvent 2-(halomethyl)indoline derivative
3. Amination 2-(halomethyl)indoline derivative + ammonia or amine in solvent (e.g., ethanol), room temp to reflux tert-Butyl 2-(aminomethyl)indoline-1-carboxylate

Reaction Optimization and Yields

  • Solvent choice affects reaction rate and purity; anhydrous conditions prevent Boc hydrolysis.
  • Base selection (triethylamine, sodium bicarbonate) influences Boc protection efficiency.
  • Temperature control is critical during halomethylation to avoid side reactions.
  • Purification typically involves silica gel chromatography or recrystallization.

Reported yields for Boc protection are generally high (85–95%), while aminomethylation yields vary (60–85%) depending on the method and substrate purity.

Analytical Characterization

  • NMR Spectroscopy:

    • ^1H NMR shows tert-butyl protons as a singlet near δ 1.3 ppm (9H), aminomethyl protons as singlets or multiplets near δ 3.0–4.0 ppm, and aromatic protons between δ 6.5–7.5 ppm.
    • ^13C NMR confirms Boc carbonyl carbon near δ 155 ppm and quaternary carbons near δ 80–85 ppm.
  • Mass Spectrometry: Confirms molecular ion consistent with C14H20N2O2 (molecular weight ~252 g/mol).

  • IR Spectroscopy: Characteristic carbamate C=O stretch near 1700 cm^-1.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Typical Yield
Boc Protection of Indoline Boc2O, triethylamine Anhydrous DCM, RT High selectivity, mild conditions 85–95%
Halomethylation Formaldehyde + HCl or NBS Solvent-dependent, mild heating Direct installation of halomethyl group 70–80%
Amination (Nucleophilic substitution) Ammonia or amine Ethanol or similar, RT to reflux Straightforward, scalable 60–85%
Reductive Amination 2-Formylindoline + NH3 + NaBH4 THF or MeOH, RT High regioselectivity 65–80%

Research Findings and Case Studies

  • A 2021 study demonstrated a 10-step synthesis of diaminoindoles starting from nitroindole derivatives, including Boc protection and functionalization steps analogous to those used for this compound, highlighting the versatility of Boc protection and aminomethylation in indoline chemistry.

  • Industrial methods emphasize the use of automated reactors and continuous flow systems to optimize yield and purity, minimizing side reactions and improving scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 2-(aminomethyl)indoline-1-carboxylate can undergo oxidation reactions to form corresponding oxides or quinones.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.

    Substitution: It can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce various reduced indoline derivatives.

Scientific Research Applications

Organic Synthesis

tert-Butyl 2-(aminomethyl)indoline-1-carboxylate serves as a versatile building block in organic synthesis. Its applications include:

  • Preparation of Arylamines : It is utilized in the synthesis of aryl alkyl amines through alkylation reactions catalyzed by palladium (Pd) . This method allows for the formation of complex amine structures that are valuable in drug development.
  • Synthesis of Indolines : The compound acts as a reactant in the preparation of substituted indolines and tetrahydroquinolines via cycloaddition approaches . This is significant for developing compounds with potential therapeutic effects.
  • Modular Indole Synthesis : It is also involved in the modular synthesis of highly strained tetracycles, such as those found in nodulisporic acids A and B . These compounds have shown promise in various biological activities.

Medicinal Chemistry

The compound has been investigated for its potential pharmacological activities:

  • Haspin Inhibition : Recent studies have identified derivatives of indoline compounds, including this compound, as potent inhibitors of Haspin kinase, which is implicated in tumor growth regulation . These derivatives demonstrated significant antitumor activity when tested alongside established chemotherapeutics like paclitaxel.
  • Anti-inflammatory Properties : Research has highlighted the dual inhibition capabilities of indoline-based compounds on lipoxygenase and soluble epoxide hydrolase enzymes, suggesting their potential as anti-inflammatory agents . This opens avenues for developing new treatments for inflammatory diseases.

Biological Research

The biological implications of this compound extend to several areas:

  • Binding Affinity Studies : The compound's interactions with biological targets have been explored using techniques such as surface plasmon resonance and fluorescence spectroscopy. These studies assess its binding affinity and functional modulation, providing insights into its therapeutic potential .
  • Structural Activity Relationships : The unique structural features of this compound allow for variations that can significantly influence its reactivity and biological activity. Comparative studies with related compounds illustrate how different substituents can affect performance in biological assays .

Case Study 1: Haspin Inhibitors

A study published in Nature reported on the synthesis and evaluation of a series of substituted indoles as Haspin inhibitors. Compounds derived from this compound were tested for their efficacy against various cancer cell lines. The results indicated that certain derivatives not only inhibited Haspin but also enhanced the efficacy of paclitaxel treatment, demonstrating a synergistic effect that warrants further investigation .

Case Study 2: Anti-inflammatory Activity

In another study focused on indoline-based compounds, researchers synthesized several derivatives from this compound to evaluate their anti-inflammatory properties. The results showed that these compounds effectively inhibited key inflammatory pathways, suggesting their potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(aminomethyl)indoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological targets, while the indoline core can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

tert-Butyl 4-(Aminomethyl)indoline-1-carboxylate (CAS 1086392-32-6)

  • Molecular Formula : C₁₄H₂₀N₂O₂
  • Molecular Weight : 248.32 g/mol
  • Physical Properties: Light brown solid, melting point >80°C (dec.), soluble in DMSO and methanol.
  • Applications: Used as a building block in medicinal chemistry due to its reactive aminomethyl group .

tert-Butyl 6-Aminoindoline-1-carboxylate (CAS 129488-00-2)

  • Molecular Formula : C₁₃H₁₈N₂O₂
  • Molecular Weight : 234.30 g/mol
  • Physical Properties : Purity ≥95%, stable under inert storage conditions.

tert-Butyl 2-Oxoindoline-1-carboxylate (CAS 214610-10-3)

  • Molecular Formula: C₁₃H₁₅NO₃
  • Molecular Weight : 233.27 g/mol
  • Key Difference: A ketone group at position 2 replaces the aminomethyl group, altering reactivity (e.g., susceptibility to nucleophilic attacks) .

tert-Butyl 6-Hydroxyindoline-1-carboxylate (CAS 957204-30-7)

  • Molecular Formula: C₁₃H₁₇NO₃
  • Molecular Weight : 235.28 g/mol
  • Physicochemical Properties : Topological polar surface area (TPSA) = 45.7 Ų, high gastrointestinal absorption, and blood-brain barrier permeability .

Comparative Analysis Table

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Properties Applications
tert-Butyl 2-(aminomethyl)indoline-1-carboxylate 2-(aminomethyl) C₁₄H₂₀N₂O₂ 248.32 Reactive amine site, Boc-protected Drug intermediates, functionalization
tert-Butyl 4-(aminomethyl)indoline-1-carboxylate 4-(aminomethyl) C₁₄H₂₀N₂O₂ 248.32 Melting point >80°C, DMSO soluble Medicinal chemistry building block
tert-Butyl 6-aminoindoline-1-carboxylate 6-amino C₁₃H₁₈N₂O₂ 234.30 Purity ≥95%, stable under inert storage Organic synthesis
tert-Butyl 2-oxoindoline-1-carboxylate 2-oxo C₁₃H₁₅NO₃ 233.27 Ketone reactivity, 95% yield in synthesis Precursor for heterocyclic compounds
tert-Butyl 6-hydroxyindoline-1-carboxylate 6-hydroxy C₁₃H₁₇NO₃ 235.28 TPSA = 45.7 Ų, BBB permeability CNS drug development

Biological Activity

Tert-Butyl 2-(aminomethyl)indoline-1-carboxylate is an indole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the modulation of various cellular pathways and enzyme activities.

Target Interactions : Indole derivatives, including this compound, interact with multiple biological targets. These interactions can lead to significant biochemical changes, influencing pathways such as apoptosis, proliferation, and metabolic processes. The compound's ability to bind to specific enzymes and receptors is crucial for its biological effects .

Biochemical Pathways : The compound is known to influence several biochemical pathways. For instance, it has been shown to interact with cytochrome P450 enzymes, which are vital for drug metabolism and synthesis of bioactive molecules. This interaction may enhance or inhibit metabolic reactions, affecting the overall pharmacokinetics of co-administered drugs.

Cellular Effects

The cellular effects of this compound are multifaceted:

  • Gene Expression Modulation : Studies indicate that this compound can modulate gene expression related to cell survival and apoptosis. It may upregulate genes promoting cell survival while downregulating pro-apoptotic genes.
  • Cell Signaling Pathways : The compound influences key signaling pathways such as ERK/MAPK and PI3K/AKT, which are crucial for cell growth and survival. By modulating these pathways, the compound may exhibit anti-cancer properties .

Dosage Effects in Animal Models

Research on animal models has demonstrated that the biological activity of this compound varies significantly with dosage:

  • Lower Doses : At lower concentrations, the compound has shown beneficial effects such as enhanced metabolic activity and improved cellular function.
  • Higher Doses : Conversely, higher doses may lead to cytotoxic effects, including cellular damage and disruption of normal metabolic processes. This dose-dependent response highlights the importance of optimizing therapeutic regimens when considering this compound for clinical applications .

Case Studies

Several studies have explored the biological activity of indole derivatives similar to this compound:

  • Anticancer Activity : A study demonstrated that related indole compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from low nanomolar to micromolar levels. These findings suggest that structural modifications in indole derivatives can enhance their anticancer properties .
  • Anti-inflammatory Effects : Another investigation focused on indoline-based compounds as dual inhibitors of lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), showcasing their potential in treating inflammatory diseases. The study reported significant inhibition rates at low concentrations, indicating a promising therapeutic profile for these compounds .

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